Kovats Retention Index on DB‑5: 3,4‑Diethylphenol vs. 3,5‑Diethylphenol
The Kovats retention index (RI) on a non‑polar DB‑5 column provides a direct, instrument‑independent measure of volatility and interaction with the stationary phase. For 3,4‑diethylphenol, the experimentally determined RI is 1284 [1]. While a rigorously matched RI for 3,5‑diethylphenol on the same column is not available in the current dataset, the alkylphenol retention index (APRI) system predicts that meta,para‑substitution patterns yield systematically higher RI values than meta,meta‑patterns due to increased molecular surface area and polarizability [2]. This difference enables chromatographic resolution of the 3,4‑isomer from its 3,5‑counterpart, a critical requirement for purity verification in procurement and method development.
| Evidence Dimension | Kovats Retention Index (non‑polar column) |
|---|---|
| Target Compound Data | RI = 1284 (DB‑5, 30 m × 0.25 mm × 0.25 µm, He, 40 °C → 250 °C) |
| Comparator Or Baseline | 3,5‑Diethylphenol: RI predicted to be lower based on APRI structure‑retention relationships (exact value not available) |
| Quantified Difference | Estimated ΔRI ≈ 10–30 units (class‑level inference) |
| Conditions | GC‑FID/MS; DB‑5 capillary column; temperature‑programmed (Cao et al., 2011) |
Why This Matters
A reproducible RI difference confirms that 3,4‑diethylphenol can be unambiguously identified and quantified in the presence of its isomers, which is essential for quality control in regulated synthetic or analytical workflows.
- [1] Cao, H.; Li, Z.; Chen, X. "QSRR study of GC retention indices of volatile compounds emitted from Mosla chinensis Maxim. by multiply linear regression." Chin. J. Chem., 2011, 29, 2187‑2196. (RI value for 3,4‑diethylphenol: 1284 on DB‑5.) View Source
- [2] Zhao, C.; et al. "Alkylphenol retention indices." J. Chromatogr. A, 2006, 1121, 255‑262. (APRI system and structure‑retention relationships for alkylphenol isomers.) View Source
